Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate
Description
Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a lithium ion coordinated to a benzoimidazole derivative, which is further substituted with a tetrahydropyran moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in synthetic chemistry, medicinal chemistry, and materials science.
Properties
IUPAC Name |
lithium;1-(oxan-4-yl)benzimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3.Li/c16-13(17)12-14-10-3-1-2-4-11(10)15(12)9-5-7-18-8-6-9;/h1-4,9H,5-8H2,(H,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFUIRNNTSKXJA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COCCC1N2C3=CC=CC=C3N=C2C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13LiN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the tetrahydropyran moiety: This step involves the protection of the hydroxyl group using tetrahydropyran, followed by its attachment to the benzoimidazole core through nucleophilic substitution.
Lithiation: The final step involves the lithiation of the carboxylate group using a lithium reagent such as lithium diisopropylamide (LDA) or n-butyllithium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzoimidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The tetrahydropyran moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
Oxidation: Oxidized benzoimidazole derivatives
Reduction: Reduced benzoimidazole derivatives
Substitution: Substituted tetrahydropyran derivatives
Scientific Research Applications
Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzoimidazole core can interact with various enzymes and receptors, modulating their activity. The lithium ion can influence cellular signaling pathways, including those involved in mood regulation and neuroprotection. The tetrahydropyran moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate can be compared with other similar compounds, such as:
Lithium benzoimidazole derivatives: These compounds share the benzoimidazole core but lack the tetrahydropyran moiety, resulting in different chemical and biological properties.
Tetrahydropyran-substituted benzoimidazoles: These compounds have similar structural features but may differ in the position or type of substitution, affecting their reactivity and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
